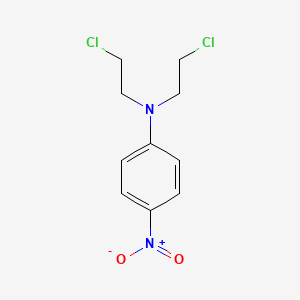

n,n-Bis(2-chloroethyl)-4-nitroaniline

Description

Contextualization of Nitrogen Mustards as Alkylating Agents in Chemical Biology Research

Nitrogen mustards are a class of organic compounds characterized by the bis(2-chloroethyl)amino functional group. wikipedia.org Their primary significance in chemical and biomedical research stems from their potent activity as alkylating agents. pharmacologyeducation.orgnih.gov The mechanism of action involves an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium (B1262131) ion intermediate. wikipedia.orgnih.gov This electrophilic species readily reacts with nucleophilic sites on biological macromolecules, most notably the N-7 position of guanine (B1146940) bases in DNA. wikipedia.orgpharmacologyeducation.org

This alkylation can occur twice, as the mustard contains two chloroethyl arms, leading to the formation of DNA interstrand cross-links (ICLs). wikipedia.orgpharmacologyeducation.org These ICLs prevent the separation of DNA strands, thereby disrupting the fundamental processes of DNA replication and transcription, which ultimately forces the cell towards apoptosis (programmed cell death). wikipedia.orgpharmacologyeducation.org Because of their ability to preferentially damage the DNA of rapidly dividing cells, nitrogen mustards were among the first compounds to be used in cancer chemotherapy and continue to be a cornerstone of many treatment regimens. pharmacologyeducation.orgnih.gov This foundational role has spurred extensive research into modifying the mustard structure to improve efficacy and target delivery. nih.gov

Overview of Aniline (B41778) Derivatives in Organic and Medicinal Chemistry Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry and have a long history in the pharmaceutical industry. nbinno.comwikipedia.org The versatility of the aniline structure allows for a wide range of chemical modifications, making it a valuable precursor for a diverse array of compounds with specific therapeutic actions. nbinno.comnbinno.com Historically, aniline derivatives like acetanilide (B955) were among the earliest synthetic analgesics. nbinno.com A more modern and widely recognized example is paracetamol (acetaminophen), which is synthesized using aniline as a starting material. nbinno.com

In medicinal chemistry, the aniline core is a common "structural alert," as it can be metabolically processed into reactive species. acs.org However, it remains a vital intermediate in the synthesis of numerous drugs, agrochemicals, and materials. wikipedia.orgnbinno.com The reactivity of the aromatic ring is highly susceptible to electrophilic substitution, allowing for the introduction of various functional groups that modulate the molecule's properties. wikipedia.org Nitroanilines, a subset of these derivatives, are particularly important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The presence of the nitro group significantly influences the electronic properties of the molecule, which is a key consideration in synthetic design. nbinno.com

Specific Research Significance of n,n-Bis(2-chloroethyl)-4-nitroaniline within Chemical Science

The specific research significance of this compound lies at the intersection of its two defining chemical features: the cytotoxic nitrogen mustard group and the bioreducible nitroaromatic system. The compound itself is a potent alkylating agent, but its primary research interest is as a latent or deactivated cytotoxin. The electron-withdrawing nature of the p-nitro group on the aniline ring significantly reduces the nucleophilicity of the mustard's nitrogen atom. This electronic effect deactivates the mustard, making it less reactive towards forming the toxic aziridinium ion compared to its non-nitrated counterparts.

This deactivation is the cornerstone of its application in the development of hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen concentration (hypoxia). uow.edu.au Certain enzymes that are overexpressed in these hypoxic environments can selectively reduce the nitro group to an electron-donating group, such as a hydroxylamine (B1172632) or an amine. nih.govnih.gov This bio-reduction dramatically increases the nitrogen mustard's reactivity, "activating" its cytotoxic potential specifically in the low-oxygen tumor environment. nih.gov Therefore, this compound serves as a critical model compound and synthetic intermediate for creating targeted anticancer agents that are designed to be less toxic in normal, oxygenated tissues and selectively activated in hypoxic tumor regions. nih.govuow.edu.au

Scope and Academic Focus of Research on the Compound

Academic research on this compound and its analogs is sharply focused on its potential as a bioreductively activated prodrug. The primary goal is to exploit the hypoxic conditions found in many solid tumors for targeted therapy. uow.edu.au Investigations have centered on synthesizing and evaluating a range of nitroaniline mustards to optimize their properties for this purpose. nih.gov

Key areas of academic inquiry include:

Modulating Reduction Potentials: Research has explored how modifying the aromatic ring with additional substituents can alter the one-electron reduction potential of the nitro group. The aim is to fine-tune the compound so that its reduction occurs efficiently under the specific conditions of tumor hypoxia. nih.govnih.gov

Improving Solubility and Efficacy: The parent compound has poor aqueous solubility. A significant portion of research has been dedicated to creating derivatives, such as by adding carboxamide side chains, to enhance water solubility and improve cytotoxic potency. nih.gov

Understanding Structure-Activity Relationships: Studies have systematically compared isomers and analogs to understand how the placement of the nitro group and other substituents affects cytotoxicity, selectivity for hypoxic cells, and the rate of bioactivation. nih.govnih.gov For instance, research has shown that dinitroaniline mustard derivatives can exhibit higher selectivity for hypoxic cells compared to mono-nitro versions. nih.gov

Use as a Synthetic Intermediate: The compound serves as a key building block in more complex prodrug systems. Researchers have incorporated it into "mutual prodrugs" that, upon activation, release both the cytotoxic mustard and another therapeutic agent, such as a kinase inhibitor. uow.edu.au

The overarching academic focus remains on leveraging the principles of medicinal and organic chemistry to design more effective and less toxic chemotherapeutic agents by exploiting the unique physiological environment of tumors. nih.govuow.edu.au

Compound Properties

Below are tables detailing key identifiers and computed properties for the chemical compounds discussed in this article.

Table 1: Compound Identifiers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | N,N-Bis(2-chloroethyl)-4-nitrobenzenamine | 2054-36-6 | C₁₀H₁₂Cl₂N₂O₂ |

| Aniline | Benzenamine | 62-53-3 | C₆H₅NH₂ |

| 4-Nitroaniline (B120555) | 4-Nitrobenzenamine | 100-01-6 | C₆H₆N₂O₂ |

| 2-Chloro-4-nitroaniline | 2-Chloro-4-nitrobenzenamine | 121-87-9 | C₆H₅ClN₂O₂ |

Table 2: Computed Physical and Chemical Properties

| Property | 4-Nitroaniline wikipedia.org | 4-Chloro-2-nitroaniline nih.gov |

|---|---|---|

| Molar Mass | 138.12 g/mol | 172.57 g/mol |

| Melting Point | 146 to 149 °C | 116 to 118 °C |

| Boiling Point | 332 °C | Not available |

| Density | 1.437 g/mL | Not available |

| Water Solubility | 0.8 mg/mL at 18.5 °C | Not available |

| XLogP3 | 1.4 | 2.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 1 | 1 |

Structure

3D Structure

Properties

CAS No. |

55743-71-0 |

|---|---|

Molecular Formula |

C26H50 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

1-cyclohexyltetradecylcyclohexane |

InChI |

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |

InChI Key |

COJYJGCWESKHMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Routes for the Preparation of n,n-Bis(2-chloroethyl)-4-nitroaniline

The principal method for synthesizing this compound is a sequential process involving hydroxyethylation of a precursor followed by a halogenation step.

This well-established pathway leverages the reactivity of 4-nitroaniline (B120555) to introduce two hydroxyethyl (B10761427) groups, which are then converted to the corresponding chloroethyl groups.

The initial step in the synthesis is the formation of the precursor, N,N-Bis(2-hydroxyethyl)-4-nitroaniline. make-chem.com This is typically achieved through the di-hydroxyethylation of 4-nitroaniline. This reaction involves the introduction of two 2-hydroxyethyl groups onto the nitrogen atom of the amino group. A similar process is used for the synthesis of N,N-Bis(2-hydroxyethyl)-m-nitroaniline. nist.gov In a related synthesis, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline is prepared by reacting 4-fluoro-3-nitroaniline (B182485) with diethanolamine (B148213). google.com The resulting intermediate, N,N-Bis(2-hydroxyethyl)-4-nitroaniline, is often an off-white or beige solid. make-chem.com

The conversion of the hydroxyl groups in N,N-Bis(2-hydroxyethyl)-4-nitroaniline to chloro groups is a critical halogenation step. Thionyl chloride (SOCl₂) is a commonly employed reagent for this type of transformation. beilstein-journals.orggoogle.com It is effective in replacing hydroxyl groups with chlorine atoms. google.com The reaction of an alcohol with thionyl chloride typically yields the corresponding alkyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. researchgate.net This method is widely used in the synthesis of various chlorinated compounds. researchgate.netmdpi.com

The general reaction can be represented as: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

In the context of N,N-Bis(2-hydroxyethyl)-4-nitroaniline, the two primary alcohol groups react with thionyl chloride to form the desired this compound.

Optimizing reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters that are often controlled include temperature, reaction time, and the choice of solvent. For instance, in related chlorination reactions using gaseous chlorine, the temperature is maintained at a low level, such as between -10 and 0 °C, and the reaction is allowed to proceed for several hours. google.com In other syntheses, the reaction mixture might be heated, for example, to 100°C, and the pH is carefully controlled within a specific range (e.g., 8.5 to 9.5) through the continuous addition of a base like sodium hydroxide (B78521) solution. google.com When using thionyl chloride, reactions may be carried out under reflux or at specific temperatures, such as 0°C or room temperature, often in an inert solvent like diethyl ether or dichloromethane. researchgate.netgoogle.com The reaction time is also a critical parameter that is monitored to ensure the completion of the reaction. mdpi.com

Table 1: Key Parameters in Related Aniline (B41778) Synthesis and Chlorination

| Parameter | Typical Conditions/Ranges | Rationale |

|---|---|---|

| Temperature | -10°C to 100°C | Controls reaction rate and minimizes side reactions. |

| pH | 8.5 - 9.5 | Maintained in some reactions to facilitate the desired transformation. google.com |

| Solvent | Water, Diethyl Ether, Dichloromethane | Provides a medium for the reaction and can influence reactivity. google.comresearchgate.netgoogle.com |

Alternative synthetic strategies exist for structurally related compounds, particularly those used in pharmaceuticals like cyclophosphamide (B585) and ifosfamide. google.com One significant method involves starting with N,N-bis(2-chloroethyl)amine hydrochloride. google.com This compound is then subjected to phosphorylation using phosphorus oxychloride in the presence of a base within an inert solvent. google.com This pathway highlights a different approach where the bis(2-chloroethyl)amine (B1207034) moiety is pre-formed and then reacted to create the final complex molecule. This method is noted for its efficiency, as it can be performed without the need to isolate and purify intermediates. google.com

Synthesis via Hydroxyethylation and Subsequent Halogenation

Strategies for Chemical Modifications and Derivatization

The this compound molecule possesses several reactive sites that can be targeted for chemical modification and derivatization. The nitro group is a primary site for such transformations. A common strategy is the reduction of the nitro group to a primary amine. For example, the catalytic reduction of 4-nitroaniline to p-phenylenediamine (B122844) is a well-documented process, often utilizing a catalyst in the presence of a reducing agent like sodium borohydride. researchcommons.org This transformation would convert this compound into N¹,N¹-bis(2-chloroethyl)benzene-1,4-diamine, introducing a new functional group that can undergo further reactions.

Derivatization can also be employed for analytical purposes. For instance, primary and secondary amino groups can be derivatized to enhance their detection in chromatographic methods. nih.gov While this compound itself does not have a primary or secondary amine, its reduced form would. Furthermore, derivatization techniques targeting other functional groups, such as the use of N-(4-aminophenyl)piperidine for organic acids, demonstrate the principle of modifying molecules to improve their analytical properties. nih.govresearchgate.net

Table 2: Potential Derivatization Strategies

| Target Site | Reaction Type | Potential Product | Purpose |

|---|---|---|---|

| Nitro Group | Reduction | N¹,N¹-bis(2-chloroethyl)benzene-1,4-diamine | Synthesis of new compounds, introduction of a reactive amine group. researchcommons.org |

| Chloroethyl Groups | Nucleophilic Substitution | Ether or Amine derivatives | Creation of new analogues with different properties. |

Functionalization of the Aromatic Ring (e.g., Nitration Reactions, Reduction of Nitro Group)

The synthesis and functionalization of the aromatic ring of this compound are pivotal for modulating its chemical and biological properties. A common synthetic route to this compound involves the initial synthesis of N,N-bis(2-hydroxyethyl)-4-nitroaniline, which is then chlorinated. One patented process describes the reaction of 4-fluoro-3-nitroaniline with diethanolamine to produce N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline google.com. This intermediate can then undergo further reactions. Another approach involves the direct nitration of a precursor aniline derivative, followed by chlorination of the hydroxyethyl groups. For instance, the chlorination of 4-nitroaniline has been shown to yield 2,6-dichloro-4-nitroaniline (B1670479) in a liquid-liquid microflow system, demonstrating a method for halogenation of the aromatic ring rsc.org.

The nitro group on the aromatic ring is a key functional handle for further chemical modifications. The reduction of the nitro group to an amine is a significant transformation, as it can dramatically alter the electronic properties of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent nih.gov. This reduction can be achieved through various methods, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using metals such as iron, tin, or zinc in an acidic medium nih.gov. For example, the reduction of N-substituted-2-nitroanilines to their corresponding N-substituted-benzene-1,2-diamines has been efficiently carried out using thiourea (B124793) dioxide in the presence of sodium hydroxide, yielding the product in high yields nih.gov. The reduction of 4-nitroaniline to p-phenylenediamine can also be catalyzed by a Co(II) complex with NaBH4 as the reducing agent researchgate.net.

The resulting amino group can then be used for a variety of further derivatizations. However, the high reactivity of the amino group can sometimes lead to multiple substitutions in subsequent reactions nih.gov. To control this, the amino group can be protected, for example, by converting it into an amide using acetic anhydride. This tames the activating nature of the amine, allowing for more controlled subsequent functionalization of the aromatic ring nih.gov.

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference(s) |

| Nitration | Fuming nitric acid, concentrated sulfuric acid | Introduction of a nitro group onto an aromatic ring | biointerfaceresearch.com |

| Chlorination of Aromatic Ring | Chlorine gas in 1,2-dichloroethane | Introduction of chlorine atoms to the aromatic ring | rsc.org |

| Reduction of Nitro Group | Catalytic Hydrogenation (Pd/C, PtO2, Raney Ni) | Conversion of nitro group to primary amine | nih.gov |

| Reduction of Nitro Group | Metals in acid (Fe/HCl, Sn/HCl, Zn/HCl) | Conversion of nitro group to primary amine | nih.govacs.org |

| Reduction of Nitro Group | Thiourea dioxide, Sodium hydroxide | High-yield conversion of nitroanilines to diamines | nih.gov |

| Reduction of Nitro Group | Co(II) complex, NaBH4 | Catalytic reduction to the corresponding diamine | researchgate.net |

| Protection of Amino Group | Acetic anhydride | Formation of an amide to control reactivity | nih.gov |

Structural Diversification of the Chloroethyl Side Chains

One strategy for diversification involves replacing the chlorine atoms with other halogens. For instance, analogues of aniline mustards have been synthesized with bis(2-bromoethyl) and bis(2-iodoethyl) functionalities nih.gov. These modifications alter the leaving group ability and, consequently, the rate of aziridinium (B1262131) ion formation and subsequent alkylation reactions. Another approach involves the synthesis of derivatives with only one chloroethyl arm, such as N-(2-chloroethyl)-4-nitroaniline researchgate.net.

Further modifications can involve reactions of the chloroethyl groups themselves. Studies on nitrogen mustards have shown that the chloroethyl groups can react with various nucleophiles. For example, reaction with thiosulfate (B1220275) leads to a disubstituted product, while reaction with thiourea proceeds through a detectable aziridinium ion intermediate rsc.org. The reaction of nitrogen mustards with sodium ethoxide has also been studied, leading to the formation of ethoxy-substituted products nih.gov. These reactions demonstrate the potential for introducing a wide range of functional groups onto the side chains, which could be used to modulate the compound's properties or for conjugation to other molecules.

| Modification Strategy | Example Modification | Rationale/Effect | Reference(s) |

| Halogen Exchange | Bromoethyl or Iodoethyl substitution | Alters leaving group ability and reactivity | nih.gov |

| Variation in Number of Arms | Monochloroethyl derivative | Modulates alkylating potential | researchgate.net |

| Nucleophilic Substitution | Reaction with thiosulfate or thiourea | Introduces new functional groups | rsc.org |

| Reaction with Alkoxides | Reaction with sodium ethoxide | Forms ethoxy-substituted derivatives | nih.gov |

| Aziridinium Ion Trapping | Reaction with various nucleophiles | Diversifies the side chain structure | nih.govwikipedia.orgrsc.org |

Incorporation into Prodrug Scaffolds for Mechanistic Studies

The high reactivity and lack of selectivity of nitrogen mustards like this compound have driven the development of prodrug strategies. Incorporating the mustard into a prodrug scaffold allows for its targeted delivery and activation at a specific site, thereby increasing its therapeutic index and enabling detailed mechanistic studies. These prodrugs are designed to be relatively non-toxic until they are activated by a specific stimulus, often an enzyme that is overexpressed in the target tissue.

Design Principles for Chemically Activated Prodrug Systems

The design of chemically activated prodrug systems for nitrogen mustards is based on masking the electron-donating ability of the aniline nitrogen, which is crucial for the formation of the reactive aziridinium ion nih.gov. By attaching an electron-withdrawing group to the aniline nitrogen or a precursor phenolic oxygen, the mustard is kept in an inactive state. This deactivation can be reversed by a specific chemical or enzymatic reaction that cleaves the electron-withdrawing group, restoring the electron-donating character of the heteroatom and triggering the activation of the mustard.

A key design principle is the use of a trigger-linker-effector system. The effector is the cytotoxic drug (the nitrogen mustard), the trigger is a moiety that can be cleaved by a specific enzyme, and the linker connects the trigger to the effector. For example, glucuronide prodrugs have been developed where a glucuronic acid moiety serves as the trigger nih.govresearchgate.netnih.gov. This group is cleaved by the enzyme β-glucuronidase, which is found at high concentrations in some tumor environments. The cleavage of the glucuronide initiates a cascade of reactions, often involving a self-immolative linker, that ultimately releases the active nitrogen mustard nih.govrsc.org.

Linker Chemistry in Prodrug Conjugates

The linker is a critical component of the prodrug scaffold, as it connects the trigger to the nitrogen mustard and influences the stability, solubility, and activation kinetics of the prodrug. A variety of linker chemistries have been explored for the development of nitrogen mustard prodrugs.

Self-immolative linkers are a particularly elegant solution. These linkers are designed to spontaneously decompose and release the active drug following the cleavage of the trigger group. For example, p-aminobenzyl alcohol-based linkers have been used in glucuronide prodrugs of phenol (B47542) mustards nih.gov. Upon cleavage of the glucuronide, a 1,6-elimination reaction occurs, leading to the release of the active mustard, carbon dioxide, and a benign byproduct.

Carbamate and carbonate linkers have also been widely used to connect nitrogen mustards to triggers rsc.orgnih.gov. These linkers can be cleaved by specific enzymes, and the choice of linker can influence the stability and cytotoxicity of the resulting prodrug. For example, in a series of H2O2-activated prodrugs, a neutral carboxyamide linker was found to be preferable to a charged linker for achieving high cytotoxicity nih.gov.

Peptide linkers are another important class, particularly for targeting peptidases that are overexpressed in tumors biointerfaceresearch.commdpi.comnih.gov. The peptide sequence can be designed to be a specific substrate for a target peptidase, ensuring that the drug is released preferentially at the tumor site. For example, melphalan, a phenylalanine derivative of nitrogen mustard, utilizes the amino acid carrier to facilitate its transport into cells mdpi.com.

The length and chemical nature of the linker can also have a significant impact on the properties of the prodrug. Studies with related compounds have shown that varying the length of an alkyl chain linker can affect the biological activity nih.gov. The linker can also be used to attach solubilizing moieties, such as polyethylene (B3416737) glycol, to improve the pharmacokinetic properties of the prodrug mdpi.com.

| Linker Type | Activation Mechanism | Example Application | Reference(s) |

| Self-immolative | Spontaneous decomposition after trigger cleavage | Glucuronide prodrugs of phenol mustards | nih.govrsc.org |

| Carbamate/Carbonate | Enzymatic cleavage | H2O2-activated nitrogen mustard prodrugs | rsc.orgnih.gov |

| Peptide | Cleavage by specific peptidases | Targeting tumor-associated peptidases | biointerfaceresearch.commdpi.comnih.gov |

| Glutamic Acid | Cleavage by carboxypeptidase G2 | Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | nih.govrsc.org |

Chemical Reactivity and Mechanistic Pathways

Alkylating Reactivity Profile

The N,N-bis(2-chloroethyl)amino group is the hallmark of nitrogen mustards, a class of potent alkylating agents. nih.gov The reactivity of this group is not direct but proceeds through a reactive intermediate.

The alkylating capability of N,N-bis(2-chloroethyl)-4-nitroaniline stems from its capacity to form a highly reactive cyclic intermediate. This process involves an intramolecular nucleophilic attack where the nitrogen atom of the mustard group attacks the adjacent β-carbon atom, displacing a chloride ion. nih.govresearchgate.net This cyclization results in the formation of a strained, three-membered ring known as an aziridinium (B1262131) ion. nih.govmdpi.com This cation is a potent electrophile, significantly more reactive than its parent chloroethyl precursor. nih.gov The rate of this intramolecular reaction is a critical determinant of the compound's alkylating efficacy. Once one of the chloroethyl arms has reacted to form the aziridinium ion, the second arm can undergo the same process, allowing the molecule to function as a bifunctional alkylating agent capable of forming cross-links. nih.gov

Table 1: Key Steps in Aziridinium Ion Formation

| Step | Description | Key Feature |

|---|---|---|

| 1. Intramolecular Cyclization | The lone pair of electrons on the mustard nitrogen atom attacks the neighboring carbon atom. | Displacement of a chloride (Cl⁻) leaving group. |

| 2. Aziridinium Ion Formation | A highly strained, three-membered heterocyclic cation is formed. mdpi.com | The nitrogen atom becomes quaternary and positively charged. |

| 3. Electrophilic Reactivity | The strained ring is highly susceptible to opening by nucleophiles. researchgate.net | The positive charge on the nitrogen makes the ring carbons strongly electrophilic. |

The electrophilic aziridinium ion is readily attacked by various biological nucleophiles. researchgate.net In a biological context, the primary targets for alkylation are the electron-rich centers within DNA and proteins. nih.gov The N7 position of guanine (B1146940) residues in DNA is a major site for alkylation by nitrogen mustards. nih.govresearchgate.net The reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to ring-opening and the formation of a stable covalent bond (adduct). nih.gov

The process can be monofunctional, where the compound binds to a single site, or bifunctional. nih.gov As this compound possesses two chloroethyl groups, it can form a second aziridinium ion after the first alkylation event. This allows it to react with a second nucleophile, potentially leading to the formation of DNA intra-strand or inter-strand cross-links. nih.gov These cross-links are particularly significant as they can block DNA replication and transcription.

Reactivity of the Nitro Group

The nitro group at the para-position of the aniline (B41778) ring profoundly influences the molecule's electronic properties and provides an additional site for chemical and biochemical transformations.

In biological systems, particularly under hypoxic conditions found in some tumors, the nitro group can undergo enzymatic reduction. This process is often catalyzed by a class of enzymes known as nitroreductases. nih.govnih.gov These enzymes can reduce the nitro group (NO₂) in a stepwise manner, typically involving a six-electron reduction to form the corresponding amino group (NH₂). nih.gov

The reduction sequence proceeds through highly reactive intermediates, including the nitroso (NO) and hydroxylamino (NHOH) species. nih.gov The hydroxylamino derivative is of particular interest as it can be a more potent reactive species than the parent nitro compound. The reduction of the nitro group can significantly alter the molecule's properties, including its cytotoxicity. For some related nitroaromatic mustards, reduction of the nitro group is a key activation step, increasing the mustard's alkylating reactivity by making the nitrogen lone pair more available for aziridinium ion formation. nih.gov

Table 2: Products of Nitro Group Reduction

| Reduction Stage | Functional Group | Number of Electrons Added |

|---|---|---|

| Initial State | Nitro (-NO₂) | 0 |

| Intermediate 1 | Nitroso (-NO) | 2 |

| Intermediate 2 | Hydroxylamino (-NHOH) | 4 |

| Final Product | Amino (-NH₂) | 6 |

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. quora.comresearchgate.net Positioned para to the N,N-bis(2-chloroethyl)amino group, it significantly reduces the electron density on the aniline nitrogen atom. quora.com This electron-withdrawing effect deactivates the lone pair on the aniline nitrogen, making it less nucleophilic. Consequently, this slows down the rate-limiting step of aziridinium ion formation compared to an analogue without the nitro group. nih.gov This electronic modulation is a critical aspect of the compound's chemical design, balancing stability with controlled reactivity.

General Chemical Transformation Pathways

The primary chemical transformation pathways for this compound are dictated by its two functional ends:

Alkylation: The bis(2-chloroethyl)amino moiety undergoes intramolecular cyclization to form aziridinium ions, which then covalently bind to nucleophiles. This is the basis of its action as an alkylating agent. nih.gov

Nitroreduction: The nitro group can be metabolically reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov This transformation dramatically changes the electronic properties of the molecule and can modulate the reactivity of the alkylating mustard group. nih.gov

Hydrolysis: In aqueous environments, the chloroethyl groups can also undergo hydrolysis, where water acts as the nucleophile. This process competes with the desired alkylation of biological macromolecules.

These pathways are not mutually exclusive and can occur concurrently, leading to a complex profile of chemical interactions and biological consequences.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₂Cl₂N₂O₂ |

| Aziridinium ion | Varies |

| Guanine | C₅H₅N₅O |

| 2-chloro-4-nitroaniline | C₆H₅ClN₂O₂ |

| Chlorambucil | C₁₄H₁₉Cl₂NO₂ |

Oxidation Reactions

The oxidation of this compound can be complex, with potential reaction sites at the aniline nitrogen and the aromatic ring, influenced by the electron-withdrawing nature of the nitro group. While specific studies on the oxidation of this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar aromatic amines and nitroanilines.

The tertiary amine group is typically susceptible to oxidation. However, the presence of the strongly deactivating nitro group in the para-position significantly reduces the electron density on the aniline nitrogen, making it less prone to oxidation compared to unsubstituted anilines.

Electrochemical oxidation of related compounds like p-nitroaniline has been investigated. researchgate.net Such studies indicate that the oxidation process for aromatic amines can proceed through the formation of radical cations, which can then undergo further reactions. The general mechanism for the oxidation of aromatic compounds often involves the formation of intermediates with a quinoid structure. researchgate.net For instance, the electrochemical oxidation of p-nitroaniline on modified lead dioxide anodes suggests a mechanism that may involve the formation of p-benzoquinone as an intermediate. researchgate.net

The oxidation of anilines to their corresponding nitroarenes can be achieved using various oxidizing agents. mdpi.com Common reagents for this transformation include peroxy acids like m-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid. mdpi.com The latter has been noted to be effective for the oxidation of weakly basic amines, such as nitroaniline. mdpi.com It is plausible that under controlled conditions, the aniline nitrogen of this compound could be oxidized, though the presence of the chloroethyl groups might introduce steric hindrance and alternative reaction pathways.

Table 1: Examples of Oxidizing Agents for Anilines

| Oxidizing Agent | Substrate Example | Product | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Aniline | Nitrobenzene | mdpi.com |

| Trifluoroperacetic acid | Nitroaniline | Dinitrobenzene | mdpi.com |

| [Ag(bipy)₂]S₂O₈ | Aniline | Nitrobenzene | mdpi.com |

This table presents examples of oxidizing agents used for anilines and related compounds to illustrate potential reactivity, not specific reactions of this compound.

Substitution Reactions

The substitution reactions of this compound are primarily centered on the aromatic ring and the two chloroethyl side chains. The nitro group at the para position and the N,N-bis(2-chloroethyl)amino group at position 1 are the directing groups for electrophilic and nucleophilic aromatic substitution.

The N,N-bis(2-chloroethyl)amino group is an ortho-, para-directing group, while the nitro group is a meta-directing deactivator. Given their relative positions, they work in concert to direct incoming electrophiles to the positions ortho to the amino group (and meta to the nitro group). However, the strong deactivating effect of the nitro group generally makes electrophilic aromatic substitution challenging.

More significant are the nucleophilic substitution reactions involving the chloroethyl groups. The chlorine atoms are susceptible to displacement by nucleophiles. This reactivity is characteristic of nitrogen mustards, where the nitrogen atom can participate in an intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then readily attacked by nucleophiles. The electron-withdrawing nitro group on the aromatic ring will decrease the nucleophilicity of the aniline nitrogen, which may in turn reduce the rate of aziridinium ion formation compared to non-nitrated analogs.

Discussions on the functionalization of similar structures suggest that reactions involving the substitution of the chlorine atoms are a key aspect of their chemistry. For instance, reactions with amines or other nucleophiles would be expected to proceed via nucleophilic substitution at the carbon bearing the chlorine.

Hydrolysis Behavior in Aqueous Media

The hydrolysis of this compound in aqueous media is an important aspect of its chemical stability. The primary sites for hydrolysis are the two chloroethyl groups. This process is often catalyzed by the participation of the lone pair of electrons on the adjacent nitrogen atom, a mechanism characteristic of nitrogen mustards.

The hydrolysis likely proceeds through the formation of a cyclic aziridinium intermediate, as mentioned previously. This is followed by the attack of a water molecule on the electrophilic carbon of the three-membered ring, leading to the formation of a hydroxyl group and the release of a chloride ion. This process can occur for both chloroethyl groups, leading to the corresponding diol derivative.

The general mechanism for the hydrolysis of a chloroethyl group in a nitrogen mustard can be depicted as follows:

Intramolecular attack by the nitrogen atom on the carbon bearing the chlorine, displacing the chloride ion and forming a strained, three-membered aziridinium ring.

Nucleophilic attack by a water molecule on one of the carbons of the aziridinium ring.

Opening of the ring to form a stable 2-hydroxyethylamino derivative.

This process can be repeated for the second chloroethyl group. The rate of this hydrolysis is dependent on factors such as temperature and pH of the aqueous medium.

Molecular and Electronic Structure Characterization

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two chloroethyl groups. The aromatic protons on the nitro-substituted ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the two equivalent chloroethyl groups (-N(CH₂CH₂Cl)₂) would be expected to present as two triplets.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for the aromatic carbons and the carbons of the chloroethyl groups. The chemical shifts of the aromatic carbons would be influenced by the substituent effects of the nitro and the bis(2-chloroethyl)amino groups.

A comprehensive search of scientific databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for n,n-Bis(2-chloroethyl)-4-nitroaniline.

Interactive Data Table: Predicted ¹H NMR Data No experimental data available for display.

Interactive Data Table: Predicted ¹³C NMR Data No experimental data available for display.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C-N stretching vibrations of the aromatic amine.

C-H stretching and bending vibrations of the aromatic ring and the alkyl chains.

C-Cl stretching vibrations of the chloroethyl groups, typically in the fingerprint region.

C=C stretching vibrations within the aromatic ring.

Specific experimental IR absorption data for this compound is not available in the reviewed literature.

Interactive Data Table: Expected IR Absorption Bands No experimental data available for display.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands resulting from π → π* and n → π* transitions. The presence of the chromophoric nitro group and the auxochromic amino group attached to the benzene ring would lead to characteristic absorption maxima (λmax). The extended conjugation in the molecule influences the energy of these transitions.

A detailed experimental UV-Vis spectrum with specific λmax values for this compound could not be located in the public domain. For comparison, 4-nitroaniline (B120555) typically exhibits a strong absorption band around 380 nm. chemicalbook.com

Interactive Data Table: Expected UV-Vis Absorption Data No experimental data available for display.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would determine its precise solid-state structure, including bond lengths, bond angles, and torsion angles. This would reveal the conformation of the bis(2-chloroethyl)amino group relative to the plane of the nitro-substituted benzene ring. Key parameters determined from such an analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

No published single-crystal X-ray diffraction data for this compound was found during the literature search.

Interactive Data Table: Crystallographic Data No experimental data available for display.

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal packing would reveal how the molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···Cl hydrogen bonds. The presence of the polar nitro group and the chloroethyl groups would likely play a significant role in dictating the packing motif. An analysis of these interactions is crucial for understanding the physical properties of the compound in its solid form.

Without experimental crystallographic data, a detailed analysis of the crystal packing and intermolecular interactions for this specific compound cannot be performed.

Theoretical and Computational Chemistry Investigations

Computational chemistry serves as a powerful tool to elucidate the intricate details of molecular structures and interactions that may be difficult to study through experimental means alone. For this compound, these theoretical approaches provide a fundamental understanding of its electronic properties, conformational possibilities, and intermolecular forces.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including electron distribution, aromaticity, and reactivity, by calculating the electron density.

DFT calculations are employed to map the electron density surface of this compound, revealing the distribution of electrons across the molecule. This analysis helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding its reactivity. The presence of the nitro group (NO2), a strong electron-withdrawing group, significantly influences the electron distribution on the aniline (B41778) ring. This results in a polarization of the molecule, with a region of lower electron density on the aromatic ring, particularly at the positions ortho and para to the nitro group. Conversely, the nitrogen atom of the amino group and the oxygen atoms of the nitro group are regions of higher electron density.

Aromaticity, a key concept in organic chemistry, is also assessed using DFT. For the phenyl ring in this compound, DFT calculations can quantify the extent of cyclic delocalization of π-electrons, which is a hallmark of aromatic character. Various indices, such as the nucleus-independent chemical shift (NICS), can be calculated to provide a quantitative measure of aromaticity. Despite the presence of substituents, the benzene ring is expected to retain a high degree of aromaticity.

The three-dimensional structure of this compound is not static; the bis(2-chloroethyl)amino group can adopt various conformations due to rotation around the C-N and C-C single bonds. Conformational analysis through DFT helps in identifying the most stable conformers by calculating their relative energies. The geometry of the molecule is optimized to find the lowest energy structure, which corresponds to the most probable conformation in the ground state.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy. For instance, the planarity of the nitro group with respect to the benzene ring and the pyramidalization at the amino nitrogen are important structural features that can be precisely calculated. In related aniline derivatives, the geometry around the nitrogen atom of the amino group is typically found to be slightly pyramidal.

| Parameter | Optimized Value |

| C-N (amino) bond length | ~1.38 Å |

| C-N (nitro) bond length | ~1.48 Å |

| C-Cl bond length | ~1.80 Å |

| O-N-O bond angle | ~124° |

| C-N-C (amino) bond angle | ~118° |

| Note: These are representative values and the actual calculated values may vary depending on the level of theory and basis set used in the DFT calculations. |

Molecular Dynamics Simulations to Model Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this method can be applied to understand its behavior in a condensed phase, such as in a solvent or in a biological environment. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a molecule like this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. This would involve analyzing the radial distribution functions of solvent molecules around different parts of the solute.

Conformational Dynamics: How the molecule explores different conformations over time. This is particularly relevant for the flexible bis(2-chloroethyl) side chains.

Intermolecular Aggregation: Whether molecules of this compound have a tendency to self-associate in solution and the nature of the forces driving such aggregation.

In broader studies of nitroaromatic compounds, MD simulations have been instrumental in understanding their interactions with other molecules and their dynamic behavior in various environments. researchgate.net For instance, simulations can reveal the formation and breaking of weak intermolecular interactions, such as hydrogen bonds and van der Waals contacts, which govern the macroscopic properties of the substance. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following significant intermolecular contacts:

H···H contacts: These are generally the most abundant contacts and represent van der Waals interactions. nih.gov

O···H and N···H contacts: These indicate the presence of weak hydrogen bonds, with the oxygen atoms of the nitro group and the nitrogen atom of the amino group acting as potential hydrogen bond acceptors. nih.gov

Cl···H contacts: These interactions, though weaker than conventional hydrogen bonds, can play a significant role in the crystal packing. nih.gov

C···H contacts: These are also a form of weak intermolecular interaction. scirp.org

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances from the Hirshfeld surface to the nearest atom inside and outside the surface. The distribution and shape of the points on this plot are characteristic of the types of interactions present. For example, sharp spikes are indicative of strong hydrogen bonds, while more diffuse distributions represent van der Waals contacts.

| Contact Type | Percentage Contribution (Representative) |

| H···H | ~40-50% |

| O···H/H···O | ~15-25% |

| Cl···H/H···Cl | ~10-20% |

| C···H/H···C | ~5-10% |

| Note: The percentage contributions are illustrative and would need to be determined from a specific crystal structure analysis of this compound. |

Biomolecular Interactions and Cellular Mechanisms in Pre Clinical Models

Mechanism of DNA Alkylation and Adduct Formation

The primary mechanism of action for n,n-Bis(2-chloroethyl)-4-nitroaniline involves the alkylation of DNA. This process is initiated by an intramolecular cyclization reaction where one of the 2-chloroethyl side chains forms a highly strained and electrophilic aziridinium (B1262131) (ethyleneiminium) cation. mdpi.com This reactive intermediate is then susceptible to nucleophilic attack by atoms on the DNA bases. Because the compound is bifunctional, possessing two chloroethyl groups, this process can occur sequentially, leading to the formation of various DNA adducts. mdpi.com

Following the initial formation of a mono-adduct where the compound is covalently bound to a single DNA base, the second 2-chloroethyl group can undergo a similar cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic site on the DNA.

Intrastrand Cross-links: If the second alkylation event occurs on the same strand of DNA, it results in an intrastrand adduct.

Interstrand Cross-links (ICLs): If the second alkylation targets a base on the complementary DNA strand, it forms a highly cytotoxic lesion known as an interstrand cross-link (ICL). nih.gov These ICLs covalently link the two strands of the DNA double helix, which can physically block the processes of transcription and replication. While nitrogen mustards form various DNA lesions, ICLs are considered a major contributor to their biological effects, even though they may constitute a small fraction (around 5% or less) of the total adducts formed. nih.gov Nitrogen mustard-induced ICLs often occur at 5'-GpC sequences and produce minimal distortion to the DNA helix structure. nih.gov

The electrophilic aziridinium ion formed from this compound reacts preferentially with specific nucleophilic sites on the DNA bases. The most frequent target for this class of compounds is the N7 position of guanine (B1146940). nih.govnih.govresearchgate.net However, alkylation at other sites has also been documented.

Alkylation has been observed at the N3 position of adenine (B156593) nih.govresearchgate.net, and to a lesser extent, at the N1 position of adenine and the N3 position of cytosine. researchgate.net The relative reactivity of these sites can be influenced by whether the DNA is single-stranded or double-stranded. researchgate.net

| Target Nucleobase | Primary Alkylation Site(s) | Reference |

| Guanine | N7 | nih.govresearchgate.net |

| Adenine | N3, N1 | nih.govresearchgate.net |

| Cytosine | N3 | researchgate.net |

Interaction with Cellular Components beyond DNA

While DNA is a primary target, the reactive nature of the aziridinium intermediate allows it to interact with other nucleophiles within the cell.

Cellular Responses in In Vitro Systems

The formation of DNA adducts and cross-links by this compound disrupts critical cellular processes, leading to distinct cellular responses, most notably the activation of programmed cell death.

The extensive DNA damage caused by alkylation, particularly the formation of ICLs, acts as a potent signal for the initiation of apoptosis. When DNA repair mechanisms are overwhelmed, the persistent lesions can stall replication forks and inhibit transcription, leading to cell cycle arrest. mdpi.com This arrest provides an opportunity for the cell to repair the damage; however, if the damage is too severe, it triggers programmed cell death pathways. mdpi.com Studies on related compounds show that the accumulation of DNA damage leads to the activation of signaling cascades that result in apoptosis, a key mechanism for eliminating genetically compromised cells. mdpi.com This response has been observed in various cancer cell lines treated with agents that induce similar DNA damage.

| Cellular Process | Consequence of Alkylation | Reference |

| DNA Replication & Transcription | Inhibition due to DNA adducts and cross-links | nih.gov |

| Cell Cycle | Arrest, typically at G0/G1 phase | mdpi.com |

| Cell Fate | Induction of Apoptosis (Programmed Cell Death) | mdpi.com |

Modulation of Cell Cycle Progression in Cultured Cells

The proliferation of cancer cells is intrinsically linked to the cell cycle, a tightly regulated series of events that leads to cell division. Many chemotherapeutic agents exert their cytotoxic effects by interfering with this process, leading to cell cycle arrest and, ultimately, apoptosis. Research into the cellular effects of various nitroaromatic compounds has revealed that they can modulate cell cycle progression, often inducing arrest at the G2/M phase. This phase is particularly sensitive to DNA damage, and its arrest prevents cells with compromised genetic material from proceeding into mitosis.

While direct studies on the cell cycle effects of this compound are not extensively detailed in the available literature, the broader class of nitroaromatic compounds and nitrogen mustards provides significant insights. For instance, other 2-nitroimidazole-based compounds have been shown to induce G2/M cell cycle arrest specifically under hypoxic conditions. oncotarget.com This arrest is a crucial part of their anticancer mechanism, as it allows for the accumulation of DNA damage, which becomes irreparable and triggers cell death.

The mechanism of G2/M arrest is often mediated by the modulation of key regulatory proteins. For example, some anticancer agents that induce G2/M arrest have been shown to decrease the expression of Cyclin B1 and down-regulate the activity of the Cdc25C phosphatase. mdpi.com The reduction in Cdc25C activity leads to the maintenance of an inhibitory phosphate (B84403) group on the cyclin-dependent kinase Cdc2, preventing the cell from entering mitosis. mdpi.com It is plausible that this compound, upon activation, could trigger similar signaling pathways, leading to a halt in cell cycle progression.

Interactive Table: Key Proteins in G2/M Cell Cycle Arrest and their Potential Modulation

| Protein | Function in Cell Cycle | Potential Modulation by Cytotoxic Agents |

| Cyclin B1 | Forms a complex with Cdc2 to promote entry into mitosis. | Down-regulation of expression. mdpi.com |

| Cdc2 (CDK1) | Key kinase that drives the cell into mitosis. | Maintained in an inactive, phosphorylated state. mdpi.com |

| Cdc25C | Phosphatase that activates Cdc2. | Inhibition or down-regulation. mdpi.com |

| p21 | A Cdk inhibitor that can contribute to G2 arrest. nih.gov | Up-regulation of expression. |

| ATM/Chk2 | Kinases involved in the DNA damage response checkpoint. | Activation leading to Cdc25C inhibition. oncotarget.com |

Further investigation is required to delineate the precise effects of this compound on the expression and activity of these and other cell cycle regulatory proteins in various cancer cell lines.

Hypoxia-Selective Activation in Cellular Environments

The hypoxic (low oxygen) microenvironment of solid tumors presents a significant challenge for conventional cancer therapies but also offers a unique opportunity for the development of targeted prodrugs. Hypoxia-selective cytotoxins are designed to be relatively inert in well-oxygenated normal tissues but become activated to their toxic form in the reducing environment of hypoxic cancer cells. This compound is a classic example of such a prodrug, where the electron-withdrawing nitro group deactivates the nitrogen mustard moiety.

Role of Nitroreductases in Activation under Hypoxic Conditions

The selective activation of this compound in hypoxic environments is primarily mediated by a class of enzymes known as nitroreductases. These enzymes are capable of reducing the nitro group of the compound, a critical step in its conversion to a potent cytotoxic agent. Under normoxic (normal oxygen) conditions, any electrons transferred to the nitro group are rapidly scavenged by molecular oxygen, preventing the reduction process and keeping the prodrug in its inactive state. However, in the absence of sufficient oxygen, nitroreductases can efficiently catalyze the reduction of the nitro group.

This enzymatic reduction is a multi-step process. The initial one-electron reduction of the nitro group forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction, ultimately leading to the formation of nitroso, hydroxylamino, and finally, amino derivatives. nih.gov It is the formation of the corresponding 4-hydroxylamine and 4-aminoaniline mustard that dramatically increases the compound's cytotoxicity. The conversion to these more electron-donating groups enhances the alkylating reactivity of the bis(2-chloroethyl)amine (B1207034) side chain, turning the inert prodrug into a powerful DNA cross-linking agent.

Studies have shown a clear correlation between the reduction potential of substituted aniline (B41778) mustards and their cytotoxic activity. The 4-nitroaniline (B120555) mustard is significantly less potent than its six-electron reduction product, the 4-amino derivative. nih.gov This highlights the critical role of nitroreductases in unlocking the cytotoxic potential of this class of compounds specifically within the hypoxic tumor microenvironment.

Biochemical Pathways Involved in Selective Activation

The biochemical pathway for the hypoxia-selective activation of this compound involves a cascade of reduction steps, transforming the parent compound into highly reactive cytotoxic species.

Parent Compound (Prodrug): this compound. The electron-withdrawing nature of the nitro group renders the nitrogen mustard moiety relatively non-reactive.

One-Electron Reduction: In a hypoxic environment, nitroreductases donate an electron to the nitro group, forming a nitro radical anion.

Further Reduction to Nitroso and Hydroxylamine (B1172632): The nitro radical anion is further reduced to form the corresponding nitrosoaniline and then the critical N-hydroxylamine derivative (n,n-Bis(2-chloroethyl)-4-hydroxylaminoaniline). The hydroxylamine is a potent, short-lived cytotoxic species.

Final Reduction to Amine: The hydroxylamine can be further reduced to the stable and highly cytotoxic 4-aminoaniline mustard (n,n-Bis(2-chloroethyl)-4-aminoaniline).

The conversion to the hydroxylamine and amine derivatives dramatically increases the electron-donating character of the substituent at the 4-position of the aniline ring. This electronic shift activates the nitrogen mustard, facilitating the formation of a highly electrophilic aziridinium ion. This ion can then react with nucleophilic sites on DNA, leading to the formation of DNA monoadducts and, subsequently, lethal interstrand cross-links. The formation of these cross-links prevents DNA replication and transcription, ultimately inducing cell death.

The selective nature of this activation pathway is the cornerstone of the therapeutic strategy for such hypoxia-activated prodrugs, aiming to maximize tumor cell killing while minimizing damage to healthy, well-oxygenated tissues.

Interactive Table: Stages of Hypoxia-Selective Activation

| Stage | Chemical Transformation | Key Enzyme(s) | Resulting Species | Cytotoxicity |

| 1. Prodrug | This compound | - | Parent Compound | Low |

| 2. Initial Reduction | Reduction of the nitro group | Nitroreductases | Nitro radical anion | Low |

| 3. Intermediate Reduction | Further reduction | Nitroreductases | Nitroso and Hydroxylamine derivatives | High (Hydroxylamine) |

| 4. Final Activation | Complete reduction of the nitro group | Nitroreductases | 4-Aminoaniline mustard | High |

Quantitative Structure Activity Relationship Qsar and Design Principles

Development of QSAR Models for Predictive Chemistry

QSAR models are computational tools that quantitatively correlate the structural or physicochemical properties of a group of compounds with their biological activities. mdpi.comnih.gov For nitroaromatic compounds like n,n-Bis(2-chloroethyl)-4-nitroaniline, these models are crucial for predicting toxic effects and designing safer, more effective derivatives. mdpi.commdpi.com The validation of these models is critical to ensure they are robust and predictive. nih.gov

The biological activity of nitroaromatic compounds has been successfully modeled using QSAR studies. These models correlate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with endpoints like cytotoxicity in various cell lines. nih.govnih.gov

Key molecular descriptors often used in QSAR models for nitroaromatics include:

Hydrophobicity (LogKow): This descriptor measures how well a compound dissolves in fats, oils, or lipids, which influences its ability to cross cell membranes. An increase in hydrophobicity can lead to increased toxicity. mdpi.com

Electronic Parameters: Descriptors such as the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO) are indicators of a molecule's ability to participate in charge-transfer interactions. mdpi.com

Reduction Potential (E₁/₂): The half-wave reduction potential is particularly important for nitroaromatics, as their activation often involves metabolic reduction. mdpi.com

Topological and Quantum Chemical Descriptors: These provide detailed information about the molecule's size, shape, and electronic distribution. mdpi.com

Studies have shown that the mutagenicity and toxicity of nitroaromatic compounds are linked to molecular transportation, interaction with biological macromolecules like DNA, and the crucial step of nitroreduction. mdpi.com For instance, QSAR models have demonstrated that cytotoxicity in certain cell lines correlates positively with the electron-donating ability of substituents on the aromatic ring. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic Compounds

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Physicochemical | Hydrophobicity (LogKow) | Influences membrane transport and bioconcentration. | mdpi.com |

| Electronic | E_HOMO / E_LUMO | Relates to molecular reactivity and interaction with biomolecules. | mdpi.com |

| Electronic | Half-wave Reduction Potential (E₁/₂) | Crucial for predicting the ease of bioreductive activation. | mdpi.com |

| Structural | Molecular Weight / Volume | Affects transport and binding to target sites. | mdpi.com |

| Topological | Connectivity Indices | Describe molecular branching and shape. | mdpi.com |

Substituents on the aromatic ring of this compound profoundly affect its chemical reactivity and bioreduction potential. The electron-withdrawing nature of the nitro group (-NO₂) is a dominant feature, which deactivates the nitrogen mustard moiety.

The electronic properties of other substituents are often quantified using Hammett sigma (σ) values, which measure the electron-donating or electron-withdrawing effect of a substituent. nih.govnih.gov

Electron-withdrawing groups (EWGs): These groups (e.g., -NO₂, -CN, -SO₂Me) decrease the electron density on the aromatic ring and the mustard nitrogen. This reduces the nucleophilicity of the mustard, slowing the formation of the reactive aziridinium (B1262131) ion and thus decreasing its alkylating reactivity. nih.govebrary.net

Electron-donating groups (EDGs): These groups (e.g., -NH₂, -OH, -OCH₃) increase the electron density, enhancing the mustard's reactivity. researchgate.net

The bioreduction of the nitro group is a key activation pathway. In low-oxygen (hypoxic) environments, enzymes like nitroreductases can reduce the -NO₂ group to a hydroxylamino (-NHOH) or amino (-NH₂) group. researchgate.netresearchgate.net Both -NHOH and -NH₂ are strong electron-donating groups. This conversion acts as an "electronic switch," transforming the deactivated mustard into a highly reactive alkylating agent. nih.gov The one-electron reduction potentials of these compounds often correlate well with the Hammett sigma values of the substituents. nih.gov

Table 2: Hammett Sigma (σ) Values and Their Effect on Reactivity

| Substituent | Hammett Constant (σp) | Electronic Effect | Impact on Mustard Reactivity |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Deactivating |

| -CN | +0.66 | Electron-Withdrawing | Deactivating |

| -H | 0.00 | Neutral | Baseline |

| -OH | -0.37 | Electron-Donating | Activating |

| -NH₂ | -0.66 | Strongly Electron-Donating | Strongly Activating |

Data sourced from general chemistry principles and contextualized by search results. nih.gov

Rational Design Strategies for Novel Derivatives

Rational design involves modifying a lead compound, such as this compound, to improve its therapeutic properties, like efficacy and selectivity, while minimizing toxicity.

A central strategy in designing derivatives of aromatic nitrogen mustards is the precise modulation of electron density. The aromatic ring itself serves as an "electron sink," delocalizing the lone pair of electrons on the mustard's nitrogen atom. ebrary.net This inherent feature makes aromatic mustards less reactive and less toxic than their aliphatic counterparts, allowing them to reach their target DNA before being hydrolyzed. ebrary.net

Design strategies focus on attaching different functional groups to the aromatic ring to fine-tune this electronic effect. By introducing electron-withdrawing linkers, the mustard can be rendered inactive, creating a prodrug. nih.gov This deactivation can be reversed by a specific trigger, such as enzymatic action or the chemical environment of a tumor, which converts the withdrawing group into a donating group, thereby restoring the compound's cytotoxic activity. nih.gov This approach allows for controlled activation of the drug at the desired site.

A major goal in cancer chemotherapy is to selectively target tumor cells while sparing healthy tissue. One of the most successful strategies for derivatives of this compound is exploiting tumor hypoxia. nih.govresearchgate.net Solid tumors often have regions with very low oxygen levels (hypoxia), a condition not typically found in healthy tissues. rsc.org

The design principle for hypoxia selectivity is based on the bioreduction of the nitro group:

Deactivated Prodrug: The parent compound, containing the electron-withdrawing nitro group, is a relatively non-toxic prodrug with low alkylating activity. nih.gov

Hypoxia-Specific Activation: In hypoxic tumor cells, specific nitroreductase enzymes reduce the nitro group to an electron-donating amino or hydroxylamino group. nih.govresearchgate.net

Activated Drug: This metabolic conversion dramatically increases the electron density on the mustard nitrogen, "switching on" its reactivity and turning it into a potent DNA alkylating agent that kills the cancer cell. nih.gov

This strategy has been explored by grafting nitrogen mustard units onto bioreductively activated platforms like tirapazamine, creating agents that are selectively toxic to hypoxic cells. nih.govacs.org

The fundamental mechanism of action for all nitrogen mustards involves DNA alkylation. pharmacologyeducation.org The key structure-reactivity relationships are:

Aziridinium Ion Formation: The cytotoxicity of nitrogen mustards stems from their ability to form a highly reactive aziridinium cation via an intramolecular cyclization reaction. This electrophilic intermediate then rapidly alkylates nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940). youtube.commdpi.com

Influence of the R Group: The nature of the substituent (R group) on the aromatic ring is a primary determinant of chemical reactivity and biological properties. youtube.com Factors such as the amino acid composition and sequence in peptide-based mustard derivatives also significantly influence in-vitro activity, suggesting that biological interactions like membrane transport are as important as pure chemical reactivity. nih.gov The reactivity of the mustard group is also dependent on factors like chloride concentration and the presence of other nucleophiles. nih.gov

This understanding of structure-reactivity relationships allows for the rational design of nitrogen mustards with tailored stability, reactivity, and selectivity. rsc.orgrsc.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying n,n-Bis(2-chloroethyl)-4-nitroaniline, particularly for assessing its purity and monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like this compound. In research applications, reverse-phase HPLC is commonly employed for purity assessment of the synthesized compound and for monitoring its formation or consumption during a chemical reaction.

The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The polarity of the analyte determines its retention time; for instance, in reverse-phase HPLC, an increase in retention time suggests an increase in the nonpolar character of the analyte. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com For analyses requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

Monitoring reactions, such as the reduction of the nitro group, can be effectively accomplished by tracking the change in peak area of the parent compound over time. taylorandfrancis.com For instance, the catalytic reduction of similar compounds like 4-nitroaniline (B120555) can be followed by observing the disappearance of its characteristic peak in the chromatogram. taylorandfrancis.comresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Nitroaniline Compounds This table presents typical conditions used for analyzing compounds structurally similar to this compound, as specific validated methods for this exact compound are not publicly detailed.

| Parameter | Condition 1: Analysis of Bis(2-chloroethyl) amine researchgate.net | Condition 2: Analysis of p-Nitroaniline researchgate.net |

| Technique | UHPLC-MS/MS | Reverse Phase HPLC |

| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) | Not Specified |

| Mobile Phase | Isocratic: 0.2% formic acid in water:methanol (45:55 v/v) | Not Specified |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | ESI-MS/MS (MRM mode) | UV |

| Column Temp. | 40 °C | Not Specified |

| Retention Time | 2.00 min | 2.75 min (control), 3.25 min (treated) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the detection and identification of volatile and semi-volatile compounds. While anilines can be thermolabile, GC-MS is frequently used for their analysis, sometimes requiring a derivatization step to improve volatility and thermal stability. thermofisher.com The technique is particularly valuable for identifying unknown compounds or confirming the identity of target analytes in complex mixtures with high specificity and sensitivity. epa.gov

In a typical GC-MS analysis, the sample is injected into the GC system where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint that allows for structural identification.

For related compounds like 4-chloro-2-nitroaniline, GC-MS is recommended for absolute analyte identification, especially when analyzing unfamiliar samples. epa.gov The method has been successfully developed and validated for trace analysis of impurities like 4-methoxy-2-nitroaniline (B140478) in pharmaceutical substances, demonstrating its high sensitivity with detection limits in the microgram per gram range. ajrconline.org

Table 2: Example GC-MS Parameters for Analysis of Related Nitroaniline Impurities ajrconline.org This table illustrates typical GC-MS conditions used for the trace analysis of compounds related to this compound.

| Parameter | Value |

| Instrument | Gas Chromatograph coupled with Mass Spectrometer |

| Application | Determination of p-Anisidine and 4-Methoxy-2-nitroaniline |

| Detection Mode | Mass Spectrometry (MS) |

| Quantification | Linear range from 0.003 to 0.008 µg/g for 4-Methoxy-2-nitroaniline |

| Correlation Coefficient (r²) | 0.9923 for 4-Methoxy-2-nitroaniline |

| Limit of Detection (LOD) | 0.001 µg/g for 4-Methoxy-2-nitroaniline |

| Limit of Quantification (LOQ) | 0.003 µg/g for 4-Methoxy-2-nitroaniline |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information on the compound's molecular weight and elemental composition, and its fragmentation pattern offers critical clues to its chemical structure. The molecular formula for this compound is C₁₀H₁₂Cl₂N₂O₂, corresponding to a molecular weight of approximately 263.12 g/mol . chemicalbook.comechemi.com

When analyzed by electron ionization mass spectrometry (EI-MS), the molecule will produce a molecular ion peak (M⁺). A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. This results in characteristic peaks at M+2 and M+4, with relative intensities that are indicative of a dichlorinated compound. whitman.edu

The fragmentation of the molecular ion is predictable based on its structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 mass units) or a nitrosonium ion (NO, 30 mass units). youtube.com Another significant fragmentation would involve cleavage of the C-N bond or alpha-cleavage adjacent to the nitrogen atom, leading to the loss of one or both of the chloroethyl side chains. libretexts.org The detection of a fragment ion corresponding to the bis(2-chloroethyl)amine (B1207034) cation or its subsequent fragments would be a strong indicator of the compound's identity. researchgate.net

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry This table outlines the expected major fragments based on the compound's structure and common fragmentation rules.

| Fragment Description | Proposed Structure / Loss | Expected m/z |

| Molecular Ion | [C₁₀H₁₂Cl₂N₂O₂]⁺ | ~262 (for ³⁵Cl₂) |

| Isotopic Peak (M+2) | Contains one ³⁷Cl atom | ~264 |

| Isotopic Peak (M+4) | Contains two ³⁷Cl atoms | ~266 |

| Loss of Nitro Group | [M - NO₂]⁺ | ~216 |

| Loss of Chloroethyl Radical | [M - C₂H₄Cl]⁺ | ~199 |

| Bis(2-chloroethyl)amine Cation | [N(CH₂CH₂Cl)₂]⁺ | ~141 |

Spectroscopic Methods for Mechanistic Studies in Complex Systems

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, are vital for conducting mechanistic studies of this compound in complex systems. These methods allow for real-time monitoring of reactions, providing kinetic and mechanistic insights.

UV-Vis spectroscopy is well-suited for studying reactions involving chromophores, such as the nitroaniline moiety in the target compound. Nitroanilines exhibit strong absorbance in the UV-Vis region due to their extended π-electron systems. For example, 4-nitroaniline has a characteristic absorbance maximum around 380 nm. taylorandfrancis.comresearchcommons.org Any chemical transformation that alters this chromophore, such as the reduction of the nitro group to an amine, will cause a significant shift in the absorbance spectrum. The product of such a reduction, a phenylenediamine derivative, typically absorbs at a much shorter wavelength (around 305 nm). researchcommons.org

By monitoring the decrease in absorbance at the characteristic wavelength of the reactant (e.g., ~380 nm) or the increase in absorbance at the wavelength of the product over time, the reaction kinetics can be determined. taylorandfrancis.com This approach is particularly useful for studying enzyme-catalyzed reactions, such as the bioreductive activation of nitroaromatic prodrugs by nitroreductase enzymes, a process for which analogues of this compound have been investigated. nih.gov The rate of disappearance of the parent compound's spectral signature provides a direct measure of the enzyme's catalytic efficiency. researchcommons.org

Table 4: Characteristic UV-Vis Absorbance Maxima for Related Nitroaniline Compounds

| Compound | Wavelength (λmax) | Application / System | Reference |

| 4-Nitroaniline | 380 nm | Catalytic reduction monitoring | taylorandfrancis.com |

| 4-Nitroaniline | 381 nm | Catalytic reduction by a Co(II) complex | researchcommons.org |

| 2-Nitroaniline | 412 nm | Catalytic reduction monitoring | taylorandfrancis.com |

| N,N-diethyl-4-nitroaniline | ~420 nm | Solvent polarity studies | researchgate.net |

Future Research Directions and Potential Academic Applications of N,n Bis 2 Chloroethyl 4 Nitroaniline

Exploration of New Chemical Reactivity and Catalysis

The electrophilic nature of the aromatic ring, influenced by the nitro group, and the nucleophilic substitution potential of the chloroethyl groups are prime areas for reactivity studies.

Future Research Focus: